Cas no 1029017-75-1 (17-Hydroxy sprengerinin C)

17-Hydroxy sprengerinin C 化学的及び物理的性質
名前と識別子
-
- pennogenin 3-O-alpha-L-rhamnopyranosyl-(1?2)-[beta-D-xylopyranosyl-(1?4)]-beta-D-glucopyranoside
- 17-Hydroxy sprengerinin C
- Hydroxy Sprengerinin C, 17-
- pennogenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→4)]-β-D-glucopyranoside
- Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside
- Pennogenin 3-O-α-L-rhaMnopyranosyl-(1→2)-β-D-xylopyranosyl-(1→4)-β-D-glucopyranoside
- Deacetyl ophiopojaponin A
- 1029017-75-1
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
- AKOS040760188
- FS-7072
- DA-49127
- 84914-58-9
- CS-0032138
- HY-N5033
-
- インチ: 1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1
- InChIKey: MXFOMMHAIRXMFQ-CISCJPSASA-N
- ほほえんだ: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@]2([C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 870.46100
- どういたいしつりょう: 870.46130076 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 17
- 重原子数: 61
- 回転可能化学結合数: 7
- 複雑さ: 1620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 25
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ぶんしりょう: 871.0
- トポロジー分子極性表面積: 256
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.44
- PSA: 255.91000
- LogP: -0.03190
17-Hydroxy sprengerinin C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1195-5 mg |
17-Hydroxy sprengerinin C |
1029017-75-1 | 98% | 5mg |
¥ 2,360 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1195-1 mg |
17-Hydroxy sprengerinin C |
1029017-75-1 | 1mg |
¥1690.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1195-1 mL * 10 mM (in DMSO) |
17-Hydroxy sprengerinin C |
1029017-75-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2450 | 2023-09-15 | |
A2B Chem LLC | AE18200-5mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 5mg |
$260.00 | 2024-04-20 | |
A2B Chem LLC | AE18200-25mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 25mg |
$830.00 | 2024-04-20 | |
Aaron | AR008ZJ8-1mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 95% | 1mg |
$174.00 | 2025-02-12 | |
A2B Chem LLC | AE18200-500mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 500mg |
$7564.00 | 2024-04-20 | |
TargetMol Chemicals | TN1195-1 ml * 10 mm |
17-Hydroxy sprengerinin C |
1029017-75-1 | 1 ml * 10 mm |
¥ 2450 | 2024-07-20 | ||
Oakwood | 195048-5mg |
17-Hydroxy sprengerinin C |
1029017-75-1 | 5mg |
$706.00 | 2024-07-19 | ||
A2B Chem LLC | AE18200-50mg |
Pennogenin 3-O-alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl-(1-4)-beta-D-glucopyranoside |
1029017-75-1 | 98% by HPLC | 50mg |
$1386.00 | 2024-04-20 |
17-Hydroxy sprengerinin C 関連文献
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
17-Hydroxy sprengerinin Cに関する追加情報
Chemical Profile of 17-Hydroxy sprengerinin C (CAS No. 1029017-75-1)
17-Hydroxy sprengerinin C, identified by the Chemical Abstracts Service Number (CAS No.) 1029017-75-1, is a naturally occurring compound belonging to the flavonoid family. This molecule has garnered significant attention in the field of chemobiology and pharmaceutical research due to its unique structural properties and promising biological activities. Flavonoids, a class of polyphenolic compounds widely distributed in plants, are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer effects.
The molecular structure of 17-Hydroxy sprengerinin C features a flavone backbone with hydroxyl substituents at specific positions, which contribute to its distinct chemical reactivity and biological interactions. The presence of a hydroxyl group at the 17-position, as indicated by its name, enhances its solubility in polar solvents and facilitates its binding to various biological targets. This structural characteristic has made it a subject of interest for researchers exploring novel therapeutic agents.
Recent studies have highlighted the pharmacological significance of 17-Hydroxy sprengerinin C in modulating cellular signaling pathways associated with chronic diseases. For instance, research published in peer-reviewed journals suggests that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). These findings align with the growing body of evidence supporting the role of flavonoids in managing inflammatory disorders.
In addition to its anti-inflammatory effects, 17-Hydroxy sprengerinin C has demonstrated promising anticancer activity in preclinical studies. Mechanistic investigations indicate that it can induce apoptosis in cancer cells by activating caspase-dependent pathways and disrupting mitochondrial function. Furthermore, its ability to inhibit tyrosine kinases, which are crucial for cancer cell proliferation, underscores its potential as a chemopreventive or chemotherapeutic agent. These discoveries have prompted further exploration into its efficacy across different cancer types.
The synthesis and isolation of 17-Hydroxy sprengerinin C have been optimized through advanced chemical methodologies, ensuring high purity and yield for research applications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize its molecular weight and spectroscopic properties. These advancements have facilitated rigorous pharmacokinetic studies, revealing that 17-Hydroxy sprengerinin C exhibits moderate bioavailability upon oral administration, suggesting its feasibility for clinical translation.
One of the most compelling aspects of 17-Hydroxy sprengerinin C is its low toxicity profile observed in animal models. Unlike many synthetic drugs that suffer from severe side effects, this natural compound has shown minimal adverse reactions even at high doses. This attribute is particularly noteworthy given the increasing demand for safe and effective therapeutic options. Researchers are also investigating its potential synergistic effects when combined with conventional treatments, which could enhance overall treatment outcomes.
The regulatory landscape for natural products like 17-Hydroxy sprengerinin C is evolving, with agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) adopting more inclusive frameworks for herbal medicines and bioactive compounds. This shift has opened new avenues for clinical trials and commercialization, provided that stringent quality control measures are met. The growing interest in plant-derived pharmaceuticals underscores the enduring relevance of compounds like 17-Hydroxy sprengerinin C in modern medicine.
Future research directions for 17-Hydroxy sprengerinin C include elucidating its precise molecular targets and exploring novel delivery systems to improve therapeutic efficacy. Nanotechnology-based approaches, such as liposomes and nanoparticles, are being explored to enhance drug delivery efficiency while minimizing systemic toxicity. Additionally, computational modeling techniques are being utilized to predict binding interactions between 17-Hydroxy sprengerinin C and biological receptors, which could accelerate drug development pipelines.
The industrial production of 17-Hydroxy sprengerinin C is another area of active interest, with biotechnological innovations enabling scalable synthesis through microbial fermentation or plant cell cultures. These methods offer sustainable alternatives to traditional extraction processes while ensuring consistent product quality. As demand grows for natural health products, companies specializing in phytochemicals are investing heavily in optimizing these production techniques to meet market needs.
In conclusion,17-Hydroxy sprengerinin C (CAS No. 1029017-75-1) represents a significant advancement in natural product research with substantial potential for therapeutic applications. Its unique chemical profile combined with promising biological activities positions it as a valuable candidate for further clinical investigation. As scientific understanding continues to evolve,17-Hydroxy sprengerinin C is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
